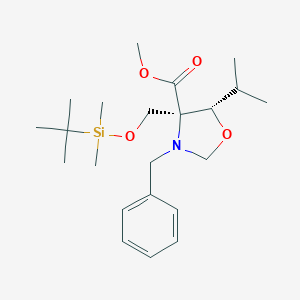
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Übersicht
Beschreibung
The molecule is part of a broader class of organic compounds known as oxazolidines, which are five-membered heterocycles containing an oxygen and a nitrogen atom. These compounds are of interest due to their versatility in organic synthesis, serving as intermediates in the production of a variety of functionalized compounds.
Synthesis Analysis
The synthesis of oxazolidine derivatives often involves cyclization reactions where amino alcohols react with carbonyl compounds. For instance, Takashi Matsumoto et al. (1992) detailed the synthesis of various stereo-isomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, showcasing a methodology that could be adapted for synthesizing the compound (Matsumoto, Terao, Ishizuka, Usui, & Nozaki, 1992).
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure plays a crucial role in the compound's reactivity and interaction with other molecules. Techniques such as X-ray crystallography are employed to determine the precise arrangement of atoms within these molecules.
Chemical Reactions and Properties
Oxazolidine compounds participate in a variety of chemical reactions, including but not limited to nucleophilic additions, ring-opening reactions, and esterification processes. A general procedure for the esterification of carboxylic acids with diazoalkanes, as described by Michael E. Furrow and A. Myers (2004), highlights the type of chemical reactivity that such compounds can exhibit (Furrow & Myers, 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis of Oak Lactone Precursors : A study by Wilkinson et al. (2004) involved the synthesis of β-d-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid, including the (4R,5R) species, from cis-5-n-butyl-4-methyl-4,5-dihydro-2(3H)-furanone (cis-oak lactone). This process utilized a base for ring-opening and protected the carboxyl function as its benzyl ester, highlighting a chemical synthesis application of the compound (Wilkinson, Elsey, Prager, Tanaka, & Sefton, 2004).
Synthesis of Pyrrolizidine Alkaloids : In the field of alkaloid synthesis, Matsumoto et al. (1992) synthesized stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, the necic acid component of axillaridine. This study exemplifies the utilization of similar complex organic structures in the synthesis of natural product derivatives (Matsumoto, Terao, Ishizuka, Usui, & Nozaki, 1992).
Protecting Groups in Isoxazole Synthesis : Riess et al. (1998) evaluated protecting groups for 3-hydroxyisoxazoles, which are structurally related to the compound . This research provided insights into the synthesis of 3-alkoxyisoxazole-5-carbaldehydes, important intermediates in pharmaceutical chemistry (Riess, Schön, Laschat, & Jäger, 1998).
Eigenschaften
IUPAC Name |
methyl (4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO4Si/c1-17(2)19-22(20(24)25-6,15-27-28(7,8)21(3,4)5)23(16-26-19)14-18-12-10-9-11-13-18/h9-13,17,19H,14-16H2,1-8H3/t19-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXLEKMBGYYVLF-SIKLNZKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@](N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450677 | |
| Record name | (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |
CAS RN |
145451-93-0 | |
| Record name | (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



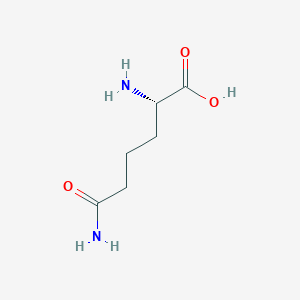
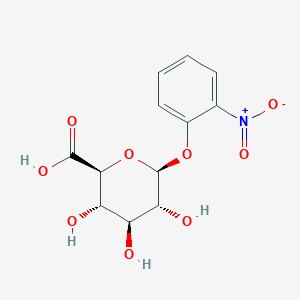
![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)

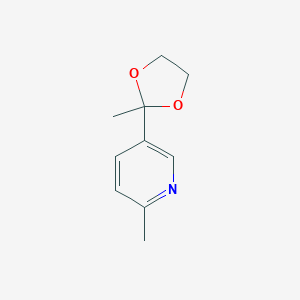
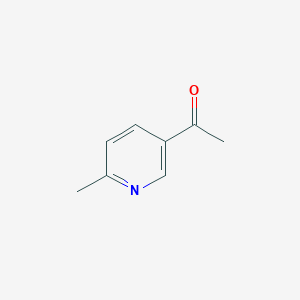
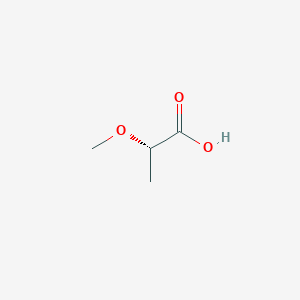
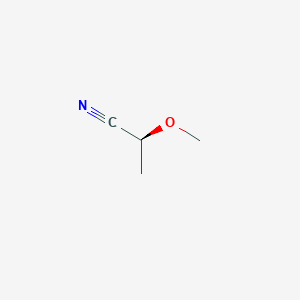
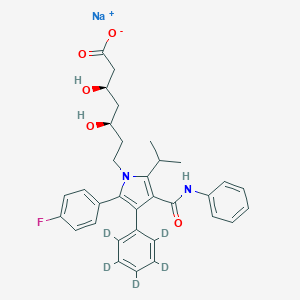
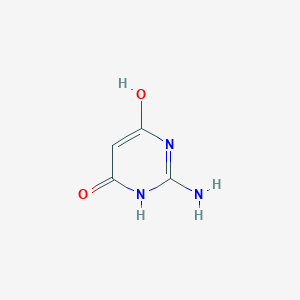
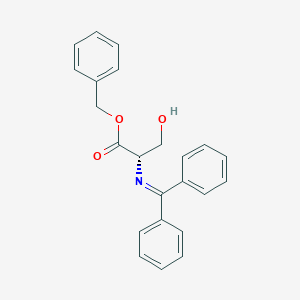

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)